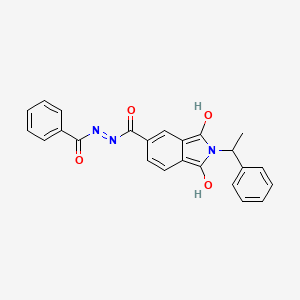
N'-benzoyl-1,3-dioxo-2-(1-phenylethyl)-5-isoindolinecarbohydrazide
Übersicht
Beschreibung
N-benzoyl-1,3-dioxo-2-(1-phenylethyl)-5-isoindolinecarbohydrazide is a chemical compound that has been studied extensively in scientific research due to its potential applications in the field of medicine. This compound is also known as isoindolinecarbohydrazide and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-benzoyl-1,3-dioxo-2-(1-phenylethyl)-5-isoindolinecarbohydrazide involves the inhibition of various enzymes and proteins that play a role in inflammation, cancer, and bacterial growth. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation. It has also been found to inhibit the activity of topoisomerase II, which is a protein that plays a role in cancer cell proliferation.
Biochemical and Physiological Effects:
N-benzoyl-1,3-dioxo-2-(1-phenylethyl)-5-isoindolinecarbohydrazide has been found to exhibit various biochemical and physiological effects. It has been found to reduce inflammation, inhibit cancer cell proliferation, and inhibit bacterial growth. This compound has also been found to exhibit antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-benzoyl-1,3-dioxo-2-(1-phenylethyl)-5-isoindolinecarbohydrazide in lab experiments include its potent anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has also been found to be relatively safe and non-toxic. The limitations of using this compound in lab experiments include its relatively low solubility in water and its potential to degrade over time.
Zukünftige Richtungen
There are several future directions for the study of N-benzoyl-1,3-dioxo-2-(1-phenylethyl)-5-isoindolinecarbohydrazide. One direction is to further investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, further studies are needed to investigate the potential side effects of this compound and to determine its optimal dosage for therapeutic applications.
Conclusion:
In conclusion, N-benzoyl-1,3-dioxo-2-(1-phenylethyl)-5-isoindolinecarbohydrazide is a chemical compound that has been extensively studied for its potential applications in the field of medicine. Its synthesis method has been optimized and validated, and it has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has also been found to exhibit various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the study of N-benzoyl-1,3-dioxo-2-(1-phenylethyl)-5-isoindolinecarbohydrazide, and further research is needed to fully understand its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N-benzoyl-1,3-dioxo-2-(1-phenylethyl)-5-isoindolinecarbohydrazide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-benzoylimino-1,3-dihydroxy-2-(1-phenylethyl)isoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4/c1-15(16-8-4-2-5-9-16)27-23(30)19-13-12-18(14-20(19)24(27)31)22(29)26-25-21(28)17-10-6-3-7-11-17/h2-15,30-31H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUBSUDOWQXYEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=C3C=CC(=CC3=C2O)C(=O)N=NC(=O)C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-dimethyl-N'-[2-(5-methyl-2-nitrophenoxy)ethyl]-1,2-ethanediamine hydrochloride](/img/structure/B4164101.png)
![N'-[2-(4-bromo-2-chlorophenoxy)ethyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4164106.png)
![2-methoxy-N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]benzamide](/img/structure/B4164111.png)
![3-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-5,5-diphenyl-2,4-imidazolidinedione](/img/structure/B4164122.png)
![4-methoxy-N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]benzamide](/img/structure/B4164132.png)
![N'-{2-[4-(benzyloxy)phenoxy]ethyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4164139.png)
![2-({[(2,6-dichlorobenzyl)thio]acetyl}amino)-5-hydroxybenzoic acid](/img/structure/B4164140.png)
![methyl 2-({4-[(2-phenoxypropanoyl)amino]benzoyl}amino)benzoate](/img/structure/B4164141.png)
![N-{[4-allyl-5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4164154.png)
![2-[4-(1H-benzimidazol-1-yl)butoxy]benzonitrile oxalate](/img/structure/B4164157.png)
![1-[2-(2-allyl-6-chlorophenoxy)ethoxy]-2,5-pyrrolidinedione](/img/structure/B4164166.png)
![3,3'-[(3-ethoxy-4-hydroxyphenyl)methylene]bis(1H-indole-2-carboxylic acid)](/img/structure/B4164169.png)
![2-[2-(4-allyl-2-methoxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4164176.png)
